molecular formula C12H20N4O3 B12900565 Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate CAS No. 90207-14-0

Ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate

Cat. No.: B12900565
CAS No.: 90207-14-0
M. Wt: 268.31 g/mol
InChI Key: YQUAENZVWPTGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Functionalization: The triazole intermediate is then functionalized with ethyl groups and piperidine-1-carboxylate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.

Scientific Research Applications

Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and neuroprotection . The triazole ring can interact with active site residues of target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-ethoxy-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is unique due to its specific functional groups and the presence of both the triazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90207-14-0

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 4-(5-ethoxytriazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N4O3/c1-3-18-11-9-13-14-16(11)10-5-7-15(8-6-10)12(17)19-4-2/h9-10H,3-8H2,1-2H3

InChI Key

YQUAENZVWPTGQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=NN1C2CCN(CC2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.